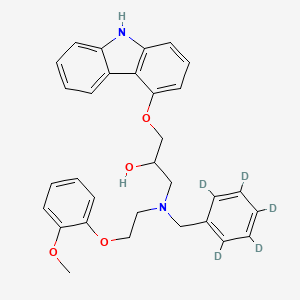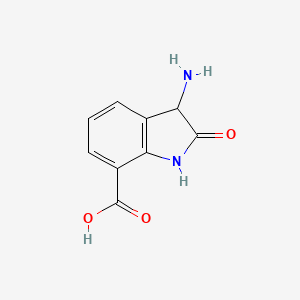
乙酰氰乙酸酯-2,3-13C2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl Cyanoacetate-2,3-13C2 is a labeled compound used in various scientific research applications. It is an isotopically labeled version of ethyl cyanoacetate, where the carbon atoms at positions 2 and 3 are replaced with carbon-13 isotopes. This compound is primarily used in studies involving metabolic pathways, reaction mechanisms, and tracer studies due to its unique isotopic labeling.
科学研究应用
Ethyl Cyanoacetate-2,3-13C2 is widely used in scientific research due to its isotopic labeling:
Metabolic Pathway Studies: It is used as a tracer to study metabolic pathways in biological systems.
Reaction Mechanism Studies: The compound helps in elucidating reaction mechanisms by tracking the movement of carbon atoms.
Pharmaceutical Research: It is used in the synthesis of active pharmaceutical ingredients and studying their metabolic fate.
Industrial Applications: The compound is used in the production of various industrial chemicals and intermediates.
作用机制
Target of Action
Ethyl Cyanoacetate-2,3-13C2 is a versatile synthetic building block used in various chemical reactions . It contains three different reactive centers: a nitrile group, an ester group, and an acidic methylene site . These groups interact with various targets, including other organic compounds, to facilitate a range of chemical reactions.
Mode of Action
The compound’s mode of action primarily involves the Knoevenagel condensation . In this reaction, Ethyl Cyanoacetate-2,3-13C2 reacts with aldehydes to form a Knoevenagel condensation product . This product then undergoes cyclization, where the oxygen of a hydroxyl group attacks the cyano- or ester group of the intermediate to yield the corresponding coumarin derivative .
Biochemical Pathways
The Knoevenagel condensation and subsequent cyclization reactions involving Ethyl Cyanoacetate-2,3-13C2 affect various biochemical pathways. These reactions lead to the synthesis of a variety of functional and pharmacologically active substances, including coumarin-3-carboxylate ester and 3-cyancoumarin .
Result of Action
The result of Ethyl Cyanoacetate-2,3-13C2’s action is the production of a variety of functional and pharmacologically active substances . These substances have potential applications in various fields, including organic synthesis, pharmaceutical industry, and dye industry .
Action Environment
The action of Ethyl Cyanoacetate-2,3-13C2 can be influenced by various environmental factors. For instance, the efficiency of the Knoevenagel condensation reaction can be affected by the acid-base properties of the catalyst and the ability of the catalyst to form complexes by hydrogen bonds .
生化分析
Biochemical Properties
Ethyl Cyanoacetate-2,3-13C2 is a versatile synthetic building block for a variety of functional and pharmacologically active substances . It contains an acidic methylene group, flanked by both the nitrile and carbonyl, and so can be used in condensation reactions like the Knoevenagel condensation or the Michael addition . This reactivity is similar to that of esters of malonic acid .
Molecular Mechanism
The molecular mechanism of Ethyl Cyanoacetate-2,3-13C2 involves its reactivity at the nitrile. For example, diethyl malonate is obtained from cyanoacetic acid ethyl ester by reaction with ethanol in the presence of strong acids
Metabolic Pathways
Ethyl Cyanoacetate-2,3-13C2 is involved in various metabolic pathways due to its reactivity. Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner.
准备方法
Ethyl Cyanoacetate-2,3-13C2 can be synthesized through several methods:
Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide to produce ethyl cyanoacetate.
Fischer Esterification: This involves the esterification of cyanoacetic acid with ethanol in the presence of strong mineral acids like concentrated sulfuric acid.
Phase Transfer Catalysis: The reaction of sodium cyanoacetate with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst.
化学反应分析
Ethyl Cyanoacetate-2,3-13C2 undergoes various chemical reactions due to its reactive centers - nitrile, ester, and acidic methylene site:
Condensation Reactions: It can participate in Knoevenagel condensation with aldehydes to form substituted alkenes.
Michael Addition: The compound can undergo Michael addition reactions due to the presence of the nitrile and ester groups.
Cyclization Reactions: It can form heterocyclic compounds through cyclization reactions, such as the formation of coumarin derivatives.
Common reagents used in these reactions include strong acids like sulfuric acid, bases like sodium ethoxide, and catalysts like phase transfer catalysts. The major products formed include substituted alkenes, heterocyclic compounds, and other complex organic molecules.
相似化合物的比较
Ethyl Cyanoacetate-2,3-13C2 is unique due to its isotopic labeling, which distinguishes it from other similar compounds like:
Methyl Cyanoacetate: Similar in structure but lacks isotopic labeling.
Cyanoacetic Acid Ethyl Ester: Another similar compound but without the carbon-13 isotopes.
Malonic Acid Ethyl Ester Nitrile: Similar reactivity but different structure and no isotopic labeling.
The isotopic labeling of Ethyl Cyanoacetate-2,3-13C2 makes it particularly valuable for research applications involving tracer studies and reaction mechanism elucidation.
属性
CAS 编号 |
1329809-26-8 |
|---|---|
分子式 |
C5H7NO2 |
分子量 |
115.101 |
IUPAC 名称 |
ethyl 2-(azanylidynemethyl)acetate |
InChI |
InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3/i3+1,4+1 |
InChI 键 |
ZIUSEGSNTOUIPT-CQDYUVAPSA-N |
SMILES |
CCOC(=O)CC#N |
同义词 |
2-Cyano-acetic Acid Ethyl Ester-13C2; (Ethoxycarbonyl)acetonitrile-13C2; Cyanoacetic Acid Ethyl Ester-13C2; Cyanoacetic Ester-13C2; Ethyl 2-Cyanoacetate-13C2; Malonic Acid Ethyl Ester Nitrile-13C2; NSC 8844-13C2; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










